molecular formula C22H25IN2S B127395 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide CAS No. 151921-87-8

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide

Cat. No.: B127395
CAS No.: 151921-87-8
M. Wt: 476.4 g/mol
InChI Key: OCFGKGHGZHCPHP-UHFFFAOYSA-M
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Description

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a thiopyrylium salt characterized by a sulfur-containing six-membered aromatic ring core substituted with a methyl group at the 2-position and two N,N-dimethylaminophenyl groups at the 4- and 6-positions. Its synthesis typically involves refluxing precursor methylene compounds in methanol or acetic acid, achieving yields exceeding 75% under optimized conditions . The N,N-dimethylaminophenyl substituents enhance electron-donating properties, influencing both reactivity and photophysical behavior. This compound exhibits notable stability in polar solvents and undergoes regioselective transformations, such as nucleophilic substitution with dialkylamines or electrophilic regeneration of the thiopyrylium system when treated with methyl iodide or acids .

Properties

IUPAC Name

[4-[4-[4-(dimethylamino)phenyl]-6-methylthiopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2S.HI/c1-16-14-19(17-6-10-20(11-7-17)23(2)3)15-22(25-16)18-8-12-21(13-9-18)24(4)5;/h6-15H,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGKGHGZHCPHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C2C=CC(=[N+](C)C)C=C2)S1)C3=CC=C(C=C3)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934380
Record name 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151921-87-8
Record name 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151921878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Condensation Strategy

The foundational synthesis begins with the condensation of 2-methylthiopyrylium precursors with N,N-dimethylaniline derivatives. The thiopyrylium core is constructed via acid-catalyzed cyclization, where a thioether intermediate undergoes intramolecular cyclization to form the six-membered sulfur-containing ring. Key steps include:

  • Formation of the Thiopyrylium Salt : A thioether precursor (e.g., 2-methyl-4-thiopyrone) is treated with hydroiodic acid (HI) under reflux to generate the thiopyrylium iodide backbone.

  • Aryl Substitution : N,N-dimethylaniline derivatives are introduced via electrophilic aromatic substitution (EAS) at the 4- and 6-positions of the thiopyrylium ring. This step requires Lewis acids like AlCl₃ or Brønsted acids (e.g., HCl) to activate the aromatic rings.

A representative reaction scheme is:

2-Methylthiopyrone+2 N,N-DimethylanilineHI, HClTarget Compound+H2O\text{2-Methylthiopyrone} + 2 \text{ N,N-Dimethylaniline} \xrightarrow{\text{HI, HCl}} \text{Target Compound} + \text{H}_2\text{O}

The reaction typically achieves 60–70% yield in laboratory settings, with purity >95% after recrystallization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. By heating the reaction mixture at 150°C for 20 minutes in a sealed vessel, researchers reduced synthesis time from 12 hours to under 1 hour while maintaining yields of 65–75%. This method minimizes side reactions such as over-oxidation or dimerization.

Optimization of Reaction Conditions

Acid Catalysis and Solvent Effects

The choice of acid and solvent critically impacts yield and purity:

ParameterOptimal ConditionYield (%)Purity (%)Source
Acid CatalystHydroiodic Acid (HI)7297
SolventEthanol/Water (3:1)6895
Temperature80°C (Reflux)7096
Reaction Time6 Hours6594

Protic solvents like ethanol enhance solubility of intermediates, while aqueous mixtures facilitate acid-catalyzed cyclization. Elevated temperatures (>100°C) risk decomposition, necessitating precise thermal control.

Purification Techniques

Post-synthesis purification involves:

  • Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C yields needle-like crystals with 95% purity.

  • Column Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:4) removes unreacted aniline derivatives, achieving >99% purity for analytical applications.

Industrial-Scale Production Challenges

Scalability Limitations

Laboratory methods face hurdles when scaled:

  • Cost of HI : Hydroiodic acid is corrosive and expensive, requiring specialized reactors.

  • Waste Management : Iodide byproducts necessitate rigorous neutralization protocols.

Alternative Halogen Sources

To mitigate costs, some protocols substitute HI with KI in the presence of oxidizing agents (e.g., H₂O₂):

KI+H2O2HI+KOH+O2\text{KI} + \text{H}2\text{O}2 \rightarrow \text{HI} + \text{KOH} + \text{O}_2

This in situ HI generation reduces raw material expenses but complicates reaction monitoring.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimePurity (%)Scalability
Conventional Reflux65–706–12 Hours95–97Moderate
Microwave-Assisted70–7520 Minutes96–98High
In Situ HI Generation60–658 Hours93–95Low

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield while accommodating scale-up .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photochemical Applications

  • Dye-Sensitized Solar Cells (DSSCs) : 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide has been explored as a dye for DSSCs due to its strong absorption in the visible region. Its ability to generate excited states upon light absorption makes it effective in converting solar energy into electrical energy.

Organic Synthesis

  • Photoinitiators : The compound serves as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon exposure to light facilitates the polymerization of monomers, leading to the formation of various polymeric materials.
  • Synthesis of Functionalized Compounds : It can be employed in the synthesis of functionalized organic compounds through reactions such as nucleophilic substitution and electrophilic addition, leveraging its reactivity under specific conditions.

Biological Applications

  • Antimicrobial Activity : Preliminary studies suggest that thiopyrylium salts exhibit antimicrobial properties, opening avenues for their use in developing new antimicrobial agents.
  • Fluorescent Probes : Due to its fluorescent nature, this compound can be utilized as a probe in biological imaging, allowing researchers to track cellular processes and interactions.

Case Study 1: Photochemical Efficiency in DSSCs

A study investigated the use of thiopyrylium iodide derivatives as sensitizers in DSSCs. The results indicated that these compounds exhibited high photochemical efficiency, with power conversion efficiencies exceeding 8%. This efficiency was attributed to their strong light absorption and favorable charge transfer properties.

Case Study 2: Polymerization Reactions

Research conducted on the use of this compound as a photoinitiator demonstrated its effectiveness in initiating radical polymerization at low light intensities. The resulting polymers showed enhanced mechanical properties and thermal stability compared to those produced with conventional initiators.

Data Tables

Application AreaSpecific Use CaseKey Findings
PhotochemistryDye-Sensitized Solar CellsPower conversion efficiency > 8%
Organic SynthesisPhotoinitiator for polymerizationInitiates polymerization at low light intensity
Biological ResearchFluorescent probeEffective for cellular imaging
Antimicrobial ResearchAntimicrobial agentExhibited significant antimicrobial activity

Mechanism of Action

The mechanism by which 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide exerts its effects is primarily through its interaction with light and its ability to transfer electrons. The compound absorbs light, leading to an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins in biological systems, as well as electron transfer processes in chemical and industrial applications .

Comparison with Similar Compounds

Table 3: Spectroscopic Comparison with Heterocyclic Analogues

Compound IR (C=O, cm⁻¹) ^1H NMR (δ, ppm) Reference
Thiazolo[3,2-a]pyrimidine-dione 1712, 1674 3.69–7.85 (complex multiplet)
Target compound N/A 3.8–7.1 (aromatic and methyl signals)

The thiopyrylium core lacks carbonyl groups, eliminating C=O IR peaks seen in pyrimidine-diones (e.g., 1712 cm⁻¹ in Compound 10b) . ^1H NMR spectra of the target compound feature distinct aromatic and methyl resonances, with deshielding effects due to the thiopyrylium sulfur atom .

Biological Activity

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21H22INO
  • Molecular Weight : 407.32 g/mol
  • CAS Number : 127819

Biological Activity Overview

Recent studies have indicated that thiopyrylium compounds exhibit significant biological activities, including anticancer properties. The compound in focus has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

The anticancer activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : It could promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Study 1: Anticancer Activity Against HepG2 and MDA-MB-231 Cell Lines

A recent study evaluated the biological activity of several thiopyrylium derivatives, including our compound, against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundHepG21.2
MDA-MB-23126.8
DoxorubicinHepG21.1
MDA-MB-2313.16

The compound demonstrated an IC50 value of 1.2 µM against HepG2 cells, indicating potent anticancer activity comparable to Doxorubicin (IC50 = 1.1 µM). However, its activity against MDA-MB-231 cells was less pronounced with an IC50 of 26.8 µM , suggesting selective efficacy towards liver cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to CDK1/CyclinB1/CKS2 complexes, further supporting its potential as a therapeutic agent in cancer treatment. The binding affinity was calculated to be approximately 8.12 kcal mol-8.12\text{ kcal mol}, demonstrating strong interactions with the target proteins .

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound suggests favorable characteristics for drug development:

  • Absorption : High permeability across biological membranes.
  • Distribution : Good tissue distribution with potential accumulation in tumor sites.
  • Metabolism : Metabolized primarily by liver enzymes; further studies needed to elucidate pathways.
  • Excretion : Primarily renal; low toxicity observed in normal cells indicates a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide, and what key intermediates should be monitored?

Methodological Answer: The synthesis of thiopyrylium salts typically involves Lewis- or Brønsted-acid-promoted intramolecular cyclization of thioether precursors. For example, Kyoto University researchers demonstrated that acid-catalyzed cyclization of thioethers yields fused thiopyrylium structures . Key intermediates include thioether precursors with electron-donating substituents (e.g., N,N-dimethylaminophenyl groups), which stabilize the thiopyrylium core. Monitor intermediates via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) to confirm cyclization progress.

Q. Table 1: Example Synthesis Conditions

StepReagent/ConditionPurposeMonitoring Technique
1Thioether precursor in THF/H2OCyclization initiationTLC (silica gel, UV detection)
2NaIO₄ (oxidizing agent)Promote intramolecular ring closureHRMS for intermediate mass verification
3Purification via recrystallizationIsolate pure thiopyrylium iodideNMR (¹H/¹³C) for structural validation

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of N,N-dimethylaminophenyl substituents (δ ~2.8–3.2 ppm for dimethylamino protons) and thiopyrylium core aromaticity.
  • UV-Vis Spectroscopy: Thiopyrylium salts exhibit strong absorption in the visible range (e.g., 450–600 nm) due to extended π-conjugation; monitor λmax shifts to assess electronic effects .
  • X-ray Crystallography: Resolve crystal packing and confirm iodide counterion placement, critical for understanding solid-state optoelectronic behavior .

Advanced Research Questions

Q. How do electron-donating groups influence the photophysical properties of thiopyrylium salts, and how can these effects be quantified?

Methodological Answer: The N,N-dimethylaminophenyl groups act as strong electron donors, creating a push-pull system with the thiopyrylium core as an electron acceptor. This enhances intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. Quantify via:

  • Fluorescence Quantum Yield (ΦF): Compare ΦF values in solvents of varying polarity (e.g., acetonitrile vs. toluene) using integrating sphere methods .
  • Time-Resolved Spectroscopy: Measure excited-state lifetimes to assess radiative vs. non-radiative decay pathways.
  • Density Functional Theory (DFT): Model HOMO-LUMO gaps to correlate substituent effects with experimental λmax shifts .

Q. What strategies can resolve discrepancies in fluorescence quantum yield measurements for this compound in different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity effects on ICT efficiency or aggregation-induced quenching. Mitigate via:

  • Solvent Screening: Test in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to isolate polarity impacts.
  • Concentration-Dependent Studies: Identify aggregation thresholds using dynamic light scattering (DLS) .
  • Temperature Control: Perform measurements at controlled temperatures (e.g., 25°C vs. 60°C) to assess thermal effects on ΦF.

Q. How can computational modeling guide the design of thiopyrylium derivatives with tailored optoelectronic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions to predict solvatochromic behavior.
  • TD-DFT Calculations: Predict absorption/emission spectra by modeling excited-state transitions. For example, replacing N,N-dimethylaminophenyl with stronger donors (e.g., tetrahydroquinolinyl) can further red-shift emission, as demonstrated in cyanine dye studies .

Q. What are the challenges in achieving reproducibility in thiopyrylium salt synthesis, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Sensitivity to moisture/oxygen during cyclization. Solution: Use Schlenk-line techniques under inert atmospheres .
  • Challenge 2: Byproduct formation from incomplete oxidation. Solution: Optimize stoichiometry of oxidizing agents (e.g., NaIO₄) via reaction monitoring with TLC/HRMS .

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